molecular formula C18H17N3O2S B13377736 N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B13377736
M. Wt: 339.4 g/mol
InChI Key: FFNHWGIAKPSZGE-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a quinazolinone core linked via a sulfanyl group to a 2,6-dimethylphenyl-substituted acetamide. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial effects . The sulfanyl (-S-) bridge in this compound may enhance its binding affinity to biological targets by modulating electronic properties or steric interactions.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-11-6-5-7-12(2)16(11)20-15(22)10-24-18-19-14-9-4-3-8-13(14)17(23)21-18/h3-9H,10H2,1-2H3,(H,20,22)(H,19,21,23)

InChI Key

FFNHWGIAKPSZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is an organic compound with the molecular formula C18H17N3O2SC_{18}H_{17}N_3O_2S. It features a quinazoline moiety linked to a sulfanyl group and an acetamide functional group. The compound combines a dimethylphenyl group with a quinazoline derivative, which may contribute to its potential biological activities and applications in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry The compound's unique structure, combining a dimethylphenyl group with a quinazoline derivative, suggests potential biological activities relevant to medicinal chemistry. Quinazoline derivatives, such as quinazolin-4(1H)-one, are important in medicinal chemistry and have diverse applications, including antibacterial, antifungal, antiviral, anticancer, anti-Alzheimer's, anti-inflammatory, and anti-α-glucosidase effects .
  • Antimicrobial Activity Quinazoline and quinazolinone derivatives have demonstrated potent antimicrobial activities . In vitro antimicrobial assays have revealed that the antibacterial effects of these compounds can be superior to their antifungal activities . Some derivatives bearing chloro or hydroxy groups exhibit very good antimicrobial activities .
  • Antiviral Applications N-heterocycles, including pyrazole, thiazolidinone, and thiadiazole derivatives, have shown promise as antiviral agents .
  • α-Glucosidase Inhibitory Activity Hybrids of quinazolinone-1,2,3-triazole-acetamide have been designed, synthesized, and screened for their α-glucosidase inhibitory activity . Certain phenoxymethybenzimidazoles bearing 1,2,3-triazole acetamide displayed excellent α-glucosidase inhibitory potential .
  • Cognitive Function Enhancement Studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl) acetamide (DM-9384), a compound with a similar dimethylphenyl group, suggest its ability to enhance cognitive functions . DM-9384 has shown improvements in learning and memory in rat models, suggesting its potential use in enhancing cognitive functions .

Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound. These include:

  • N-(4-bromophenyl)-2-methoxybenzamide: A benzamide derivative with different substituents that exhibits varied biological activities.
  • 4-Oxoquinazoline Derivatives: Known for their diverse pharmacological properties, including anticancer activity.
  • N-cyclohexyl-2-[4-(thio)quinazolin]acetamide: A similar thioquinazoline structure with the potential for different biological effects due to cyclohexyl substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structure can be compared to derivatives with modifications in the aromatic substituents, heterocyclic cores, or side chains. Key examples include:

Compound Core Structure Substituents/Modifications Applications/Properties
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole-indole Indole-methyl-oxadiazole sulfanyl linkage Pharmacological activity; requires UV-spectroscopy for analysis
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Simple acetamide Diethylamino group Reagent/precursor (e.g., agrochemical synthesis)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone Methoxy-oxazolidinone Fungicidal activity
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide Chlorine, methoxymethyl, diethylphenyl Herbicide

Key Observations :

  • Heterocyclic Core Influence: The quinazolinone moiety in the target compound differentiates it from oxadiazole, oxazolidinone, or simple acetamide derivatives. Quinazolinones are associated with kinase inhibition and anticancer activity, whereas oxadiazoles (e.g., indole-oxadiazole analog) may exhibit varied bioactivity depending on substituents .
  • However, the sulfanyl-quinazolinone linkage likely reduces pesticidal activity (common in chloroacetamides ) and shifts applications toward pharmaceuticals.
Analytical and Stability Profiles
  • UV Spectroscopy: The indole-oxadiazole analog requires UV-spectroscopic validation (λmax ~270–290 nm) with linear absorbance-concentration correlation . The quinazolinone core may alter absorption maxima due to extended conjugation.
  • Stability: Stress degradation studies for the indole-oxadiazole compound (acid/alkali hydrolysis, oxidation) suggest that the sulfanyl group and heterocyclic cores influence stability . Quinazolinones are generally prone to hydrolysis under extreme pH, necessitating tailored analytical methods.

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide, and how can intermediates be purified?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 2-mercapto-4-oxo-1H-quinazoline with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfide linkage.
  • Step 2: Introduction of the 2,6-dimethylphenyl group via nucleophilic substitution or amidation reactions.
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates. Final product purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm connectivity, with 2D experiments (COSY, HSQC) resolving overlapping signals in aromatic regions .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 381.12) .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H absence confirming sulfide formation) .

Basic: How is the initial biological activity of this compound assessed in academic research?

Answer:

  • In vitro assays:
    • Antimicrobial: Broth microdilution (MIC values against S. aureus or E. coli).
    • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to the quinazoline scaffold .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

  • Design of Experiments (DOE): Use response surface methodology (RSM) to optimize variables (temperature, solvent polarity, molar ratios). For example, increasing DMF polarity enhances nucleophilic substitution efficiency .
  • Catalyst screening: Transition-metal catalysts (e.g., CuI) may accelerate sulfide bond formation.
  • In-line monitoring: ReactIR or HPLC tracks reaction progress, minimizing by-products .

Advanced: What computational approaches are used to study the compound’s mechanism of action?

Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., EGFR kinase). Key interactions include hydrogen bonding with the quinazolin-4-one carbonyl and hydrophobic contacts with the 2,6-dimethylphenyl group .
  • MD simulations: GROMACS to assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent variation: Synthesize analogs with modifications to:
    • Quinazoline core: Replace 4-oxo with 4-thioxo.
    • Phenyl ring: Test electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OMe) groups at the 2,6 positions.
  • Bioactivity correlation: Use multivariate analysis (e.g., PCA) to link structural features (Hammett σ values, logP) with IC₅₀ data .

Advanced: How should discrepancies in reported bioactivity data across studies be addressed?

Answer:

  • Assay standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers.
  • Impurity analysis: LC-MS to rule out by-products (e.g., hydrolyzed acetamide) affecting results.
  • Meta-analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay conditions (e.g., serum concentration in cell media) .

Advanced: What strategies ensure compound stability during storage and biological assays?

Answer:

  • Stability studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Light sensitivity: Store in amber vials; UV-vis spectroscopy detects photodegradation (λmax shifts >5 nm indicate instability).
  • Buffer compatibility: Assess solubility and aggregation in PBS (pH 7.4) using dynamic light scattering (DLS) .

Advanced: How are analytical methods validated to confirm compound purity and identity?

Answer:

  • HPLC validation:
    • Specificity: Resolution factor >1.5 between analyte and degradation products.
    • Linearity: R² >0.999 over 50–150% of target concentration.
    • LOQ: Signal-to-noise ratio ≥10 at 0.1 μg/mL .

Advanced: What approaches correlate in vitro efficacy with in vivo pharmacokinetics?

Answer:

  • Pharmacokinetic (PK) studies: Administer compound (IV/oral) in rodent models; collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax, and t₁/₂.
  • Tissue distribution: Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs.
  • PD-PK modeling: Phoenix WinNonlin integrates in vitro IC₅₀ and in vivo PK to predict effective doses .

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